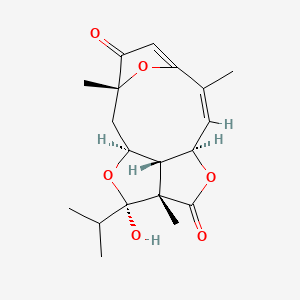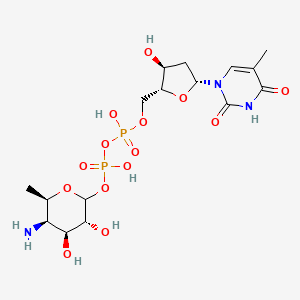
dTDP-4-amino-4,6-dideoxy-D-galactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dTDP-4-amino-4,6-dideoxy-D-galactose is a nucleotide sugar derivative that plays a crucial role in the biosynthesis of various bacterial polysaccharides. It is involved in the formation of enterobacterial common antigen, which is essential for the structural integrity and virulence of certain bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dTDP-4-amino-4,6-dideoxy-D-galactose typically involves enzymatic reactions. One common method includes the use of this compound transaminase, which catalyzes the conversion of this compound and 2-oxoglutarate into dTDP-4-dehydro-6-deoxy-D-galactose and L-glutamate . Another method involves the use of this compound acyltransferase, which catalyzes the reaction between acetyl-CoA and this compound to form dTDP-4-acetamido-4,6-dideoxy-D-galactose .
Industrial Production Methods
Industrial production of this compound is less common and typically involves biotechnological approaches using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes for the biosynthesis of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
dTDP-4-amino-4,6-dideoxy-D-galactose undergoes various chemical reactions, including:
Transamination: Catalyzed by this compound transaminase, converting it into dTDP-4-dehydro-6-deoxy-D-galactose.
Common Reagents and Conditions
Acetyl-CoA: Used in acylation reactions.
2-Oxoglutarate: Used in transamination reactions.
Pyridoxal phosphate: A cofactor required for transaminase activity.
Major Products
dTDP-4-acetamido-4,6-dideoxy-D-galactose: Formed through acylation.
dTDP-4-dehydro-6-deoxy-D-galactose: Formed through transamination.
Applications De Recherche Scientifique
dTDP-4-amino-4,6-dideoxy-D-galactose has several scientific research applications:
Chemistry: Used as a substrate in enzymatic studies to understand the mechanisms of acyltransferases and transaminases.
Medicine: Potential target for the development of antibacterial agents that inhibit its biosynthesis, thereby reducing bacterial virulence.
Industry: Used in the production of bacterial polysaccharides for various biotechnological applications.
Mécanisme D'action
The mechanism of action of dTDP-4-amino-4,6-dideoxy-D-galactose involves its participation in enzymatic reactions that lead to the formation of bacterial polysaccharides. The compound acts as a substrate for enzymes such as this compound acyltransferase and this compound transaminase . These enzymes catalyze the transfer of functional groups to the compound, resulting in the formation of key intermediates in polysaccharide biosynthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
dTDP-4-amino-4,6-dideoxy-D-glucose: Similar in structure but differs in the configuration of the sugar moiety.
dTDP-4-dehydro-6-deoxy-D-galactose: An intermediate formed during the transamination of dTDP-4-amino-4,6-dideoxy-D-galactose.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of enterobacterial common antigen, which is not shared by its similar compounds . This makes it a critical target for antibacterial research and potential therapeutic interventions.
Propriétés
Formule moléculaire |
C16H27N3O14P2 |
|---|---|
Poids moléculaire |
547.34 g/mol |
Nom IUPAC |
[(3R,4S,5R,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H27N3O14P2/c1-6-4-19(16(24)18-14(6)23)10-3-8(20)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(17)7(2)30-15/h4,7-13,15,20-22H,3,5,17H2,1-2H3,(H,25,26)(H,27,28)(H,18,23,24)/t7-,8+,9-,10-,11+,12+,13-,15?/m1/s1 |
Clé InChI |
UIVJXHWSIFBBCY-WDQPOOCWSA-N |
SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |
SMILES canonique |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


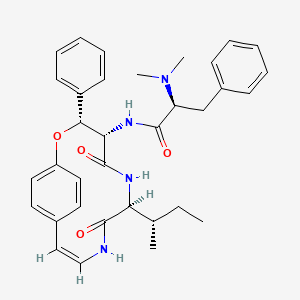
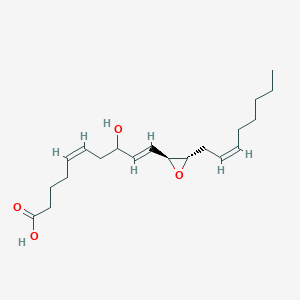
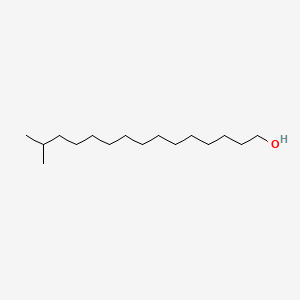
![2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1233365.png)
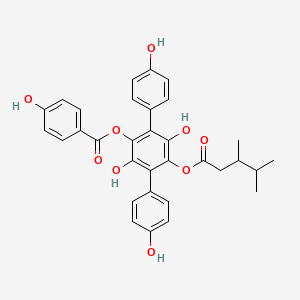

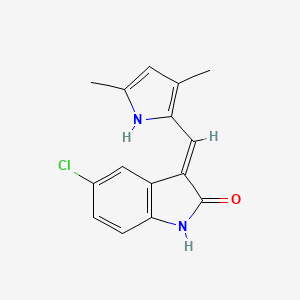
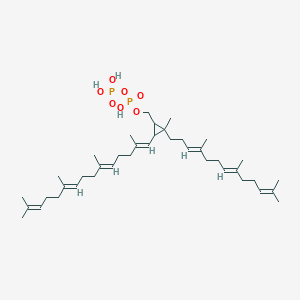
![[(1R,3S,4R,8R,9E,13R)-15-hydroxy-5-methylidene-6-oxo-7,14,16-trioxatetracyclo[8.4.3.01,13.04,8]heptadec-9-en-3-yl] 2-methylprop-2-enoate](/img/structure/B1233374.png)


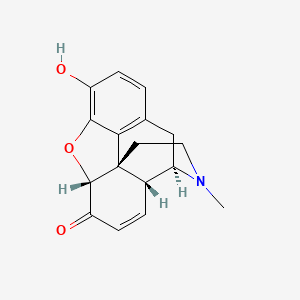
![(4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1233380.png)
